An In-depth Technical Guide to the Chemical Properties of 5-Amino-4-chloropyridazin-3(2H)-one
An In-depth Technical Guide to the Chemical Properties of 5-Amino-4-chloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Amino-4-chloropyridazin-3(2H)-one (CAS No. 6339-19-1), a significant metabolite of the herbicide Chloridazon. This document collates available data on its physical and chemical characteristics, spectral information, and synthesis. Detailed experimental protocols for the analysis of related compounds are presented, alongside a visualization of its formation via the metabolic pathway of Chloridazon. This guide is intended to be a valuable resource for researchers in agrochemicals, environmental science, and drug discovery.
Introduction
5-Amino-4-chloropyridazin-3(2H)-one, also known as desphenyl-chloridazon, is a pyridazinone derivative that has garnered scientific interest primarily due to its role as a major transformation product of the widely used herbicide, Chloridazon.[1][2] Understanding the chemical properties, stability, and reactivity of this metabolite is crucial for assessing the environmental fate and toxicological profile of the parent herbicide. The pyridazinone core is also a scaffold of interest in medicinal chemistry, exhibiting a range of biological activities. This guide aims to consolidate the existing scientific data on 5-Amino-4-chloropyridazin-3(2H)-one to support ongoing and future research endeavors.
Chemical and Physical Properties
The intrinsic chemical and physical properties of 5-Amino-4-chloropyridazin-3(2H)-one are summarized in Table 1. For comparative purposes, the well-characterized properties of its parent compound, Chloridazon (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one), are provided in Table 2.
Table 1: Chemical and Physical Properties of 5-Amino-4-chloropyridazin-3(2H)-one
| Property | Value | Source |
| CAS Number | 6339-19-1 | [2][3][4] |
| Molecular Formula | C₄H₄ClN₃O | [2][3][4] |
| Molecular Weight | 145.55 g/mol | [2][3] |
| IUPAC Name | 5-amino-4-chloropyridazin-3(2H)-one | [2][4] |
| Synonyms | Desphenyl-chloridazon, Chloridazon Metabolite B | [2][4] |
| Computed XLogP3 | -0.3 | [2] |
| Appearance | Solid (presumed) | - |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Table 2: Chemical and Physical Properties of Chloridazon (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one)
| Property | Value | Source |
| CAS Number | 1698-60-8 | [5][6][7] |
| Molecular Formula | C₁₀H₈ClN₃O | [5][6][7] |
| Molecular Weight | 221.65 g/mol | [6][7] |
| Appearance | Colorless, odorless solid | [6] |
| Density | 1.54 g/cm³ at 20 °C | [6][7] |
| Melting Point | 198-200 °C / 206 °C | [5][6][7] |
| Boiling Point | 312.2 ± 52.0 °C at 760 mmHg (Predicted) | [5][6] |
| Water Solubility | 25.5 µg/mL / 400 mg/L at 20 °C | [6][8] |
| Solubility in Organic Solvents | Soluble in methanol. In acetone 28 g/kg, in methanol 34 g/kg at 20°C. | [7][8] |
| pKa | 3.38 at 25 °C (UV method) | [5] |
Synthesis and Reactivity
A potential laboratory synthesis could be adapted from procedures for analogous compounds. For instance, the synthesis of 1-(4-chlorophenyl)-4-amino-5-bromo-1,6-dihydro-6-oxopyridazine involves the reaction of 4-chlorophenylhydrazine hydrochloride with mucobromic acid, followed by cyclization and amination.[10] A similar strategy, omitting the phenylhydrazine, could potentially yield the target compound.
Spectral Analysis
Spectroscopic data is essential for the unequivocal identification and characterization of 5-Amino-4-chloropyridazin-3(2H)-one.
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Mass Spectrometry (MS): GC-MS data for 5-Amino-4-chloropyridazin-3(2H)-one is available, which is crucial for identifying the compound in complex matrices such as environmental samples.[2] The fragmentation pattern would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 145.55 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: While the specific spectrum for the title compound is not detailed, data is available.[2] For the related compound, 4-amino-5-chloro-2-phenyl-3(2H)-pyridazinone, ¹³C NMR data has been published.[11]
-
¹H NMR: The ¹H NMR spectrum of 5-Amino-4-chloropyridazin-3(2H)-one would be expected to show signals corresponding to the amine protons and the proton on the pyridazinone ring. The exact chemical shifts would depend on the solvent used.
-
-
Infrared (IR) Spectroscopy: FTIR spectra are available and would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the pyridazinone ring, and C-Cl stretching.[2]
Experimental Protocols
The following are generalized experimental protocols for the analysis of pyridazinone compounds, which can be adapted for 5-Amino-4-chloropyridazin-3(2H)-one.
Protocol 5.1: High-Performance Liquid Chromatography (HPLC) for Analysis
This protocol is a general method for the analysis of amino-chloro-substituted heterocyclic compounds and can be optimized for 5-Amino-4-chloropyridazin-3(2H)-one.
-
Column: A mixed-mode stationary phase column, such as Primesep 100 (4.6 x 150 mm, 5 µm), is suitable.[12]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.05% sulfuric acid) can be used. A typical starting ratio would be 45:55 (v/v) acetonitrile to buffer.[12]
-
Flow Rate: A flow rate of 1.0 mL/min is recommended.[12]
-
Detection: UV detection at 200 nm is appropriate for this class of compounds.[12]
-
Sample Preparation: Samples should be dissolved in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1.0 mg/mL.[12]
-
Injection Volume: A 1 µL injection volume is typically used.[12]
Protocol 5.2: Sample Preparation for Metabolic Studies
This protocol outlines the extraction of Chloridazon and its metabolites from soil samples.
-
Extraction: Soil samples are extracted with a suitable organic solvent, such as methanol or acetonitrile, using techniques like sonication or accelerated solvent extraction.
-
Clean-up: The crude extract is concentrated and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Analysis: The cleaned extract is then analyzed by HPLC-UV, HPLC-MS, or GC-MS to identify and quantify the parent compound and its metabolites.[1]
Metabolic Pathway and Visualization
5-Amino-4-chloropyridazin-3(2H)-one is a key metabolite in the environmental degradation of the herbicide Chloridazon. The primary transformation is the cleavage of the phenyl group from the N2 position of the pyridazinone ring, a reaction mediated by soil microorganisms.[1]
Caption: Metabolic pathway of Chloridazon to its primary metabolite.
Safety and Handling
5-Amino-4-chloropyridazin-3(2H)-one is classified as harmful if swallowed and causes skin and eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
5-Amino-4-chloropyridazin-3(2H)-one is a chemically significant molecule, both as a key metabolite of the herbicide Chloridazon and as a member of the biologically relevant pyridazinone family. While comprehensive experimental data for this specific compound is somewhat limited, this guide provides a consolidated resource of its known properties, along with those of its closely related and well-studied parent compound. The provided analytical methods and understanding of its formation pathway will aid researchers in environmental monitoring, toxicology, and synthetic chemistry. Further research to fully characterize the physical and biological properties of 5-Amino-4-chloropyridazin-3(2H)-one is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 5-amino-4-chloro-3(2H)-pyridazinone [sitem.herts.ac.uk]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. 3(2H)-pyridazinone, 5-amino-4-chloro-2-phenyl- | CAS 1698-60-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 10. 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
